(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate
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Overview
Description
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is a complex organic compound that features a unique combination of pyridine, triazole, and pyrrolidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, followed by further functionalization to introduce the pyrrolidine and carbamate groups . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and triazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole-pyrimidine core and have been studied for their potential as CDK2 inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring and have shown potential as kinase inhibitors.
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds are structurally related and have been investigated for their anticancer properties.
Uniqueness
(pyridin-2-yl)methyl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is unique due to its specific combination of pyridine, triazole, and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(25-10-13-3-1-2-7-17-13)19-12-6-8-22(9-12)15-5-4-14-20-18-11-23(14)21-15/h1-5,7,11-12H,6,8-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWVFOBEAJFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=N2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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